(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone
Description
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Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3S/c1-12-9-16-18-10-14-11-20(6-5-15(14)22(16)19-12)17(23)13-3-7-21(8-4-13)26(2,24)25/h9-10,13H,3-8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGIEDNSEWAYBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)C4CCN(CC4)S(=O)(=O)C)C=NC2=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cellular processes, and relevant research findings.
Chemical Structure and Properties
The compound features a unique arrangement of multiple aromatic and nitrogen-containing rings, specifically incorporating pyrazolo, pyrido, and pyrimidin structures. This structural complexity is believed to contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₅O₂S |
| Molecular Weight | 365.47 g/mol |
| CAS Number | 1796958-40-1 |
The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors involved in critical cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. This inhibition can lead to altered cell proliferation and apoptosis in cancer cells.
Key Mechanisms:
- Inhibition of CDK2 : The compound binds to CDK2, inhibiting its activity and affecting the cell cycle progression.
- Induction of Apoptosis : It activates the intrinsic apoptotic pathway in cancer cells, leading to programmed cell death.
Biological Activity and Case Studies
Several studies have evaluated the biological activity of compounds related to the target compound. Here are some notable findings:
- Antitumor Activity : In vitro studies have demonstrated that similar pyrazolopyrimidine derivatives exhibit significant antitumor effects against various cancer cell lines. For instance:
-
Cellular Effects : The compound has been shown to influence cellular functions such as:
- Modulating cell signaling pathways.
- Altering gene expression profiles associated with cancer progression.
- Cytotoxicity Assays : Compounds structurally similar to the target have demonstrated enhanced cytotoxicity in assays using human cancer cell lines compared to controls .
Summary of Research Findings
The following table summarizes key research findings related to the biological activity of compounds similar to the target compound:
| Study | Activity Evaluated | Results |
|---|---|---|
| Study A | Inhibition of CDK2 | Significant inhibition observed |
| Study B | Antitumor effects on A549 cells | IC50 = 0.440 µM |
| Study C | Apoptosis induction in cancer cells | Activation of intrinsic apoptotic pathway |
Scientific Research Applications
Biological Activities
Research indicates that compounds with similar structures to (2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone exhibit a range of biological activities:
- Antitumor Activity : Compounds in this class have shown promise as inhibitors of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.
- Antimycobacterial Activity : Similar derivatives have been explored for their potential against Mycobacterium tuberculosis, targeting ATP synthase and demonstrating efficacy in both in vitro and in vivo models .
Example Synthesis Pathway
- Starting Materials : Utilize commercially available pyrazole derivatives and piperidine-based compounds.
- Reactions : Conduct condensation reactions under controlled conditions to form the desired heterocyclic structure.
- Purification : Employ chromatographic techniques to isolate the final product.
Applications in Drug Development
Given its structural characteristics and biological activities, this compound has several potential applications in drug development:
- Cancer Therapeutics : The ability to inhibit specific kinases involved in cancer progression makes this compound a candidate for further development as an anticancer agent.
- Infectious Disease Treatment : Its activity against mycobacterial strains suggests it could be developed into a treatment for tuberculosis or other bacterial infections.
- Neurological Disorders : The piperidine moiety may confer neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- A study on pyrazolo[1,5-a]pyrimidine derivatives demonstrated significant anticancer activity against various cell lines, indicating the potential of these compounds as leading drug candidates .
- Research exploring structure-activity relationships (SAR) has identified key modifications that enhance the efficacy of related compounds against mycobacterial infections .
Preparation Methods
Cyclocondensation Strategies for Pyrido-Pyrimidinone Formation
The pyrido-pyrimidinone scaffold is synthesized via cyclocondensation of 2-amino-3-hydroxypyridine derivatives with cyclic diketones. For example, EP1791839B1 describes reacting 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone in toluene under acidic conditions (e.g., p-toluenesulfonic acid) to form a tetrahydropyrido[1,2-a]pyrimidin-4-one intermediate. Key steps include:
- Reaction Conditions : Reflux in toluene with stoichiometric phosphoryl chloride (POCl₃) to activate the diketone.
- Work-Up : Post-reaction purification involves adding alcohols (2-propanol or propylene glycol monomethyl ether) and activated carbon, followed by hot filtration to remove impurities.
This method yields a pyrido-pyrimidinone with >97% purity and <0.3% residual diketone, critical for downstream functionalization.
Pyrazole Ring Installation via 1,3-Dipolar Cycloaddition
The pyrazolo[1,5-a]pyrimidine fragment is constructed using 1,3-dipolar cycloaddition. Dadiboyena et al. demonstrated that nitrilimines (e.g., diphenylnitrilimine) react with α,β-unsaturated ketones to form 1,3,5-trisubstituted pyrazoles in high yield (88%). For the target compound, a similar approach could involve:
- Substrate Design : Use a preformed dihydropyrido-pyrimidinone with an α,β-unsaturated ketone moiety.
- Cycloaddition : React with in situ-generated nitrilimines (from hydrazonoyl chlorides) to regioselectively install the pyrazole ring.
Preparation of the 1-(Methylsulfonyl)piperidin-4-yl Fragment
Piperidine-4-carboxylic Acid Derivatives
Piperidine-4-carboxylic acid serves as a precursor for the sulfonylated piperidine moiety. Recent advances in enantioselective synthesis, such as Rh-catalyzed asymmetric reductive Heck reactions, enable access to enantioenriched piperidines. For instance, Wilkinson’s catalyst-mediated hydrogenation of tetrahydropyridines followed by deprotection yields piperidine derivatives with >96% enantiomeric excess (ee).
Sulfonylation and Ketone Bridge Formation
Sulfonylation of piperidine-4-carboxylic acid with methylsulfonyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) affords 1-(methylsulfonyl)piperidine-4-carboxylic acid. Subsequent conversion to the acid chloride (using thionyl chloride) enables coupling with the pyrazolo-pyrido-pyrimidine core via Friedel-Crafts acylation or nucleophilic acyl substitution.
Final Assembly via Ketone Bridging
Coupling Strategies
The methanone bridge is installed through a coupling reaction between the pyrazolo-pyrido-pyrimidine core and the sulfonylated piperidine acid chloride. Key considerations include:
Purification and Crystallization
Final purification involves recrystallization from chlorobenzene or 2-propanol, as described in EP1791839B1, to achieve >95% purity. Activated carbon treatment removes colored impurities, ensuring pharmaceutical-grade material.
Data Tables
Table 1. Key Reaction Conditions for Pyrido-Pyrimidinone Synthesis
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Cyclocondensation | 2-Acetylbutyrolactone, POCl₃, 90°C | 70 | 97 | |
| Pyrazole Installation | Nitrilimine, DCM, Et₃N | 88 | 95 |
Table 2. Sulfonylation and Coupling Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) | Source |
|---|---|---|---|---|
| Sulfonylation | MeSO₂Cl, Et₃N, DCM | 85 | - | |
| Friedel-Crafts | AlCl₃, DCM, RT | 78 | - |
Q & A
Q. What are the standard protocols for synthesizing this pyrazolo-pyrido-pyrimidine derivative?
The synthesis typically involves multi-step reactions, starting with the condensation of pyrazole or pyrimidine precursors with functionalized amines or carbonyl compounds. For example:
- Step 1 : Preparation of the pyrazolo[1,5-a]pyrimidine core via cyclization reactions using sodium salts of hydroxypropenones and heterocyclic amines under reflux conditions .
- Step 2 : Introduction of the methylsulfonyl-piperidine moiety via nucleophilic substitution or coupling reactions, often requiring catalysts like potassium carbonate in dimethylformamide (DMF) .
- Step 3 : Final purification via column chromatography and characterization using NMR and mass spectrometry .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Resolves aromatic protons and confirms substitution patterns (e.g., methylsulfonyl and piperidine groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for chlorine or sulfur-containing groups .
- FT-IR : Identifies functional groups like sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) .
Q. What are the common biological targets for similar pyrazolo-pyrido-pyrimidine derivatives?
Structurally analogous compounds exhibit activity against kinases (e.g., CDK inhibitors), inflammatory mediators (COX-2), and antimicrobial targets . Computational docking studies suggest interactions with ATP-binding pockets or allosteric sites .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound?
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves yields by 15–20% via controlled dielectric heating .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency compared to ethanol or THF .
- Catalyst Screening : Palladium-based catalysts (e.g., Pd(OAc)₂) improve coupling reactions for the piperidine-methanone moiety .
Q. How to resolve contradictions in spectral data for structural analogs?
- Case Study : Overlapping NMR peaks in the pyrido-pyrimidine region can be deconvoluted using 2D techniques (HSQC, HMBC) to assign connectivity .
- X-ray Crystallography : Provides unambiguous confirmation of stereochemistry and crystal packing effects, especially for methylsulfonyl-piperidine substituents .
Q. What experimental design considerations are critical for bioactivity studies?
- Sample Stability : Organic degradation during prolonged assays (e.g., >9h) can skew results; use continuous cooling (4°C) to stabilize the compound .
- Positive Controls : Include known kinase inhibitors (e.g., Roscovitine) to validate assay sensitivity .
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to account for non-linear pharmacokinetics .
Q. What mechanistic insights can be gained from molecular docking studies?
- Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) using homology modeling .
- Binding Affinity Analysis : Calculate ΔG values (e.g., AutoDock Vina) to compare interactions of the methylsulfonyl-piperidine group versus other substituents .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Substituent Variation : Modify the methyl group at position 2 or the methylsulfonyl group on the piperidine to assess impacts on lipophilicity (logP) and IC50 values .
- Bioisosteric Replacement : Replace the pyrido-pyrimidine core with triazolo or imidazolo analogs to evaluate target selectivity .
Q. What strategies mitigate stability and toxicity issues in preclinical studies?
- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV), and acidic/basic conditions to identify degradation pathways .
- Cytotoxicity Screening : Use HepG2 cells to assess hepatotoxicity; compare LC50 values with therapeutic indices .
Q. How to validate computational predictions of physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
